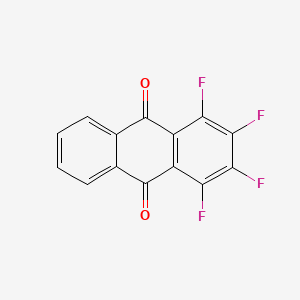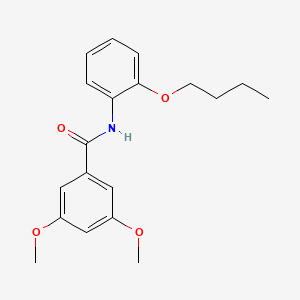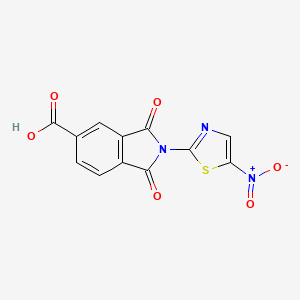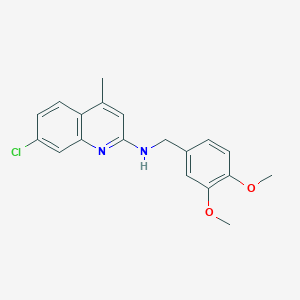
1,2,3,4-Tetrafluoroanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrafluoroanthraquinone: is a fluorinated derivative of anthraquinone, a compound known for its diverse applications in organic synthesis and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluoroanthraquinone can be synthesized through the fluorination of anthraquinone derivatives. One common method involves the reaction of anthraquinone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction typically requires a solvent, such as acetonitrile or dichloromethane, and is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrafluoroanthraquinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, where electrophiles such as bromine or nitric acid react with the aromatic ring, leading to the formation of substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, hydrazine, and lithium aluminium hydride are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as bromine and nitric acid are used under controlled conditions to achieve selective substitution on the aromatic ring.
Major Products:
Nucleophilic Substitution: Products include substituted anthraquinones with various functional groups such as amines, thiols, and alkoxides.
Electrophilic Substitution: Products include brominated or nitrated anthraquinones, depending on the electrophile used.
Scientific Research Applications
1,2,3,4-Tetrafluoroanthraquinone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity due to the presence of fluorine atoms makes it valuable in designing new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties. Fluorinated compounds often exhibit enhanced biological activity due to their increased stability and ability to interact with biological targets.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents. Their ability to inhibit specific enzymes and proteins makes them promising candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrafluoroanthraquinone involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity. The exact pathways involved depend on the specific target and the context of the interaction.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroanthraquinone: A hydrogenated derivative of anthraquinone with different reactivity and applications.
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with significant biological activity and applications in medicinal chemistry.
2,3,6,7-Tetrafluoro-9,10-anthraquinone: Another fluorinated anthraquinone derivative with distinct properties and uses.
Uniqueness: 1,2,3,4-Tetrafluoroanthraquinone is unique due to the specific positioning of the fluorine atoms, which significantly alters its chemical and biological properties compared to other anthraquinone derivatives. The presence of multiple fluorine atoms enhances its stability, reactivity, and potential for various applications in research and industry.
Properties
IUPAC Name |
1,2,3,4-tetrafluoroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4F4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSKJVBFNKSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![2-[5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)
![3-Methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5031169.png)
![3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)

![3-(benzylsulfanyl)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5031192.png)
![(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B5031195.png)

![3-[Diethoxyphosphorylmethyl(ethyl)amino]propanoic acid](/img/structure/B5031204.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5031216.png)
![N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-NITRO-N-PHENYLBENZENE-1-SULFONAMIDE](/img/structure/B5031238.png)
![1-(4-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5031240.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate](/img/structure/B5031246.png)

